Benzyl 3-acetylmorpholine-4-carboxylate
Description
Benzyl 3-acetylmorpholine-4-carboxylate is a synthetic organic compound featuring a morpholine ring substituted with an acetyl group at the 3-position and a benzyl ester at the 4-carboxylate position. Morpholine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and polymer science due to their structural versatility and reactivity.
Properties
IUPAC Name |
benzyl 3-acetylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)13-10-18-8-7-15(13)14(17)19-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKERVYEJKTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with benzyl and acetyl groups under controlled conditions. One common method includes the acylation of morpholine with benzyl chloroformate followed by acetylation . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted morpholine compounds .
Scientific Research Applications
Benzyl 3-acetylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of benzyl 3-acetylmorpholine-4-carboxylate and related compounds:
Key Observations:
- Functional Groups : The acetyl group in the target compound replaces the carboxylic acid in 4-benzylmorpholine-3-carboxylic acid, likely increasing its lipophilicity and altering metabolic stability .
- Salt Forms : The hydrochloride salts (e.g., 4-benzyl-2-morpholinecarboxylic acid HCl) exhibit higher molecular weights and melting points, suggesting improved crystallinity and solubility in polar solvents .
- Aminomethyl Derivative: The aminomethyl-substituted analog () introduces a basic nitrogen, which may enhance interactions with biological targets compared to the acetyl group .
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